molecular formula C8H9N3O2 B1198639 1-Methyl-1-nitroso-3-phenylurea CAS No. 21561-99-9

1-Methyl-1-nitroso-3-phenylurea

Cat. No. B1198639
CAS RN: 21561-99-9
M. Wt: 179.18 g/mol
InChI Key: GZHRIEZGSLSDRF-UHFFFAOYSA-N
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Description

1-Methyl-1-nitroso-3-phenylurea is a chemical compound with the molecular formula C8H9N3O2 . It is also known by other synonyms such as NITROSOMETHYLPHENYLUREA, N-Methyl-N-nitroso-N’-phenylurea, and Urea, N-methyl-N-nitroso-N’-phenyl .


Synthesis Analysis

The synthesis of N-substituted ureas like 1-Methyl-1-nitroso-3-phenylurea can be achieved by a practically simple, mild, and efficient method. This involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . Another method involves treating phenylurea with chloroacetyl chloride to form a product which, upon further treatment with various substituted phenols, gives the final product .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1-nitroso-3-phenylurea is represented by the formula C8H9N3O2. It has an average mass of 179.176 Da and a mono-isotopic mass of 179.069473 Da .

Scientific Research Applications

  • Clastogenicity and Sister Chromatid Exchanges : A study by Thust et al. (1980) found that 1-methyl-1-nitroso-3-phenylurea and similar compounds induced chromosomal aberrations and sister chromatid exchanges in V79-E cells, demonstrating their potent clastogenic effects (Thust, Mendel, Schwarz, & Warzok, 1980).

  • Carcinogenic Effects : Warzok et al. (1978) reported that 1-methyl-1-nitroso-3-phenylurea (MNPU) showed strong carcinogenic effects in rats, inducing tumors of the forestomach. The compound was formed endogenously after the combined administration of 1-methyl-3-phenylurea (MPU) and nitrite, highlighting its potential as an environmental carcinogen (Warzok, Thust, Mendel, Schwarz, & Blaufuss, 1978).

  • Decomposition Kinetics : Research by Fujita et al. (1969) on the decomposition kinetics of 1-methyl-1-nitroso-3-phenylurea derivatives revealed that the rate of decomposition is first order in concentration and is affected by the electron withdrawal of the ring substituent (Fujita, Deura, Senda, Ikegami, & Nakajima, 1969).

  • Insect Sterilization Activity : Another study by Fujita et al. (1969) examined the sterilization activity of 1-methyl-1-nitroso-3-phenylurea derivatives, finding that they exhibited both toxicity and sterility in house flies, suggesting potential applications in pest control (Fujita, Tsuji, Deura, & Nakajima, 1969).

  • Explosive Decomposition : A study by Saavedra (1990) on the decomposition of 1-nitroso-1-alkyl-3-(2-hydroxyalkyl)ureas highlighted that 1-methyl-1-nitroso-3-(2-hydroxyethyl)urea decomposed explosively, indicating safety concerns for its handling (Saavedra, 1990).

Future Directions

Future directions for the study of 1-Methyl-1-nitroso-3-phenylurea could include the design of new metal complexes, the study of its biochemical and physiological effects, and the development of new synthesis methods. It has also been suggested that the sterilization activity of this compound is dependent on physicochemical properties such as chemical reactivity and solubility in the insect body .

properties

IUPAC Name

1-methyl-1-nitroso-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-11(10-13)8(12)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHRIEZGSLSDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)NC1=CC=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175901
Record name N-Methyl-N'-phenyl-N-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-nitroso-3-phenylurea

CAS RN

21561-99-9
Record name N-Methyl-N-nitroso-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21561-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N'-phenyl-N-nitrosourea
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Record name 1-Methyl-1-nitroso-3-phenylurea
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Record name N-Methyl-N'-phenyl-N-nitrosourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-3-PHENYL-1-NITROSOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Fujita, H Deura, M Senda, T Ikegami… - Agricultural and …, 1969 - Taylor & Francis
The kinetics of decomposition of the 3-substituted-phenyl-1-nitroso-1-methylureas was studied under a certain pH and various temperatures. It was observed that the rate of …
Number of citations: 2 www.tandfonline.com
R Warzok, R Thust, J Mendel, H Schwarz, EM Blaufuss - Cancer Letters, 1978 - Elsevier
… In our laboratory 1-methyl-3-phenylurea (MPU), the demethylation product of fenuren, was nitrosated thus forming 1-methyl-1nitroso-3-phenylurea (MNPU). As the carcinogenic activity …
Number of citations: 6 www.sciencedirect.com
T Fujita, H Tsuji, H Deura… - Agricultural and Biological …, 1969 - academic.oup.com
The sterilization activity of the 3-substituted-phenyl-1-methyl-1-nitrosoureas was examined by a feeding test on house fly adults. This series of compounds exhibited toxicity as well as …
Number of citations: 6 academic.oup.com
R Thust, J Mendel, H Schwarz, R Warzok - Mutation research, 1980 - europepmc.org
… The nitrosoureas 1-methyl-1-nitroso-3-phenylurea, 1-ethyl-1-nitroso-3-phenylurea, 1-methyl-1-nitroso-3-(p-fluorophenyl)urea, 1-methyl-1-nitroso-3-(p-chlorophenyl)urea, and 1-methyl-1…
Number of citations: 28 europepmc.org
R Thust, J Mendel, H Schwarz, R Warzok - Mutation Research/Genetic …, 1980 - Elsevier
The nitrosoureas 1-methyl-1-nitroso-3-phenylurea, 1-ethyl-1-nitroso-3phenylurea, 1-methyl-1-nitroso-3-(p-fluorophenyl)urea, 1-methyl-1-nitroso-3(p-chlorophenyl)urea, as well as 1-…
Number of citations: 2 www.sciencedirect.com
B Kaina - Cytogenetic and genome research, 2004 - karger.com
… (B), (C) time-effect curve for cells treated with 1-methyl-1-nitroso-3-phenylurea for V79 cells (B) and fetal Chinese hamster cells out of the fourth passage (C). Data are from Thust et al. (…
Number of citations: 147 karger.com
OP Shukla - 1999 - books.google.com
The increasing human population and consequent need for more food, health services and improved living standards have boosted the development of chemical industry …
Number of citations: 9 books.google.com
SM Galloway, MJ Armstrong, C Reuben… - Environmental and …, 1987 - Wiley Online Library
Results from the testing of 108 coded chemicals in Chinese hamster ovary (CHO) cells for the induction of chromosome aberrations and sister chromatid exchanges (SCEs) are …
Number of citations: 740 onlinelibrary.wiley.com
DG Campion - Bulletin of Entomological Research, 1972 - cambridge.org
In this paper the present status of insect chemosterilants is reviewed. Chemosterilants may be categorised into eight main chemical groups. Practical control measures involving the use …
Number of citations: 65 www.cambridge.org
J Mouchet - Annales de Parasitologie Humaine et Comparée, 1971 - parasite-journal.org
Ce papier est une revue des techniques utilisées dans la stérilisation physique ou chimique des insectes. L’action physiologique des rayons et chimiostérilisants, leur incidence sur l’…
Number of citations: 2 www.parasite-journal.org

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